molecular formula C23H20Cl2N2O B11539977 N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide

Cat. No.: B11539977
M. Wt: 411.3 g/mol
InChI Key: NVAQMBCHVWXZDG-LGJNPRDNSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features an anthracene moiety, which is known for its photophysical properties, making it significant in various scientific applications.

Preparation Methods

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and a hydrazide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction conditions must be carefully controlled to ensure the formation of the desired Schiff base without side reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from anthracene-9-carbaldehyde and various hydrazides. These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties. For example:

These comparisons highlight the uniqueness of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE, particularly its dichloroethenyl and dimethylcyclopropane groups, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C23H20Cl2N2O

Molecular Weight

411.3 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H20Cl2N2O/c1-23(2)19(12-20(24)25)21(23)22(28)27-26-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-13,19,21H,1-2H3,(H,27,28)/b26-13+

InChI Key

NVAQMBCHVWXZDG-LGJNPRDNSA-N

Isomeric SMILES

CC1(C(C1C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C=C(Cl)Cl)C

Origin of Product

United States

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